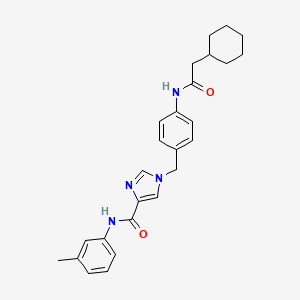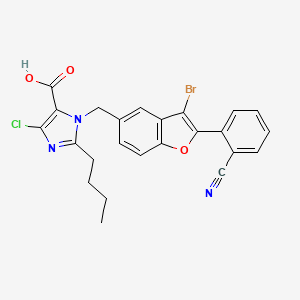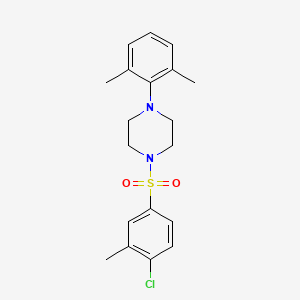
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
-
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts
-
Chamakuri et al.'s Method
Molecular Structure Analysis
CMPD1’s molecular formula is C~16~H~15~ClO~3~S , and its molecular weight is approximately 240.33 g/mol . The compound’s structure consists of a piperazine ring with a sulfonyl group attached to one phenyl ring and a chloro-methyl group on the other phenyl ring . The enantiomers of CMPD1 have been studied for their potential pharmacological activities .
Chemical Reactions Analysis
CMPD1’s chemical reactivity is influenced by its functional groups. It can participate in nucleophilic substitutions, radical reactions, and other transformations. For example, the benzylic position can undergo free radical bromination using N-bromosuccinimide (NBS) .
Physical And Chemical Properties Analysis
- Melting Point : CMPD1’s melting point is approximately 213–215°C .
- Optical Activity : The compound exhibits optical rotation with a specific rotation of −4.50° (c = 1, EtOH) .
- IR Spectra : The infrared spectrum shows characteristic absorption bands for N–H, aromatic ring vibrations, and other functional groups .
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)25(23,24)17-7-8-18(20)16(3)13-17/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIMABPTKGRGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)
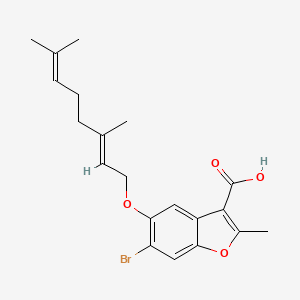
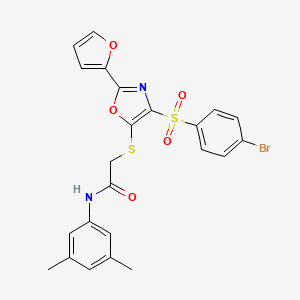
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)
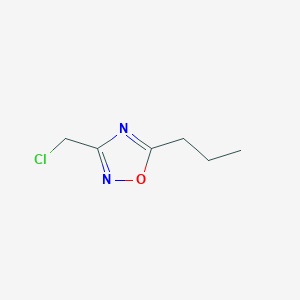
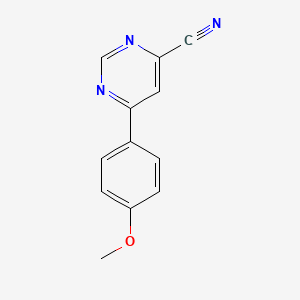
![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)

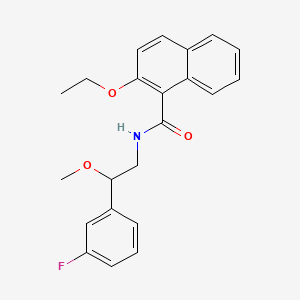
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)
![6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2913118.png)
